molecular formula C9H10O4 B158029 2-(4-Methoxyphenoxy)acetic acid CAS No. 1877-75-4

2-(4-Methoxyphenoxy)acetic acid

Cat. No. B158029
CAS RN: 1877-75-4
M. Wt: 182.17 g/mol
InChI Key: BHFSBJHPPFJCOS-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)acetic acid is a chemical compound with the CAS Number: 1877-75-4 . It has a molecular weight of 182.18 and its IUPAC name is (4-methoxyphenoxy)acetic acid . It is typically stored in a refrigerator and has a physical form of white to yellow powder or crystals .


Molecular Structure Analysis

The molecular structure of 2-(4-Methoxyphenoxy)acetic acid can be represented by the formula C9H10O4 . The InChI code for this compound is 1S/C9H10O4/c1-12-7-2-4-8(5-3-7)13-6-9(10)11/h2-5H,6H2,1H3,(H,10,11) and the InChI key is BHFSBJHPPFJCOS-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-(4-Methoxyphenoxy)acetic acid is a white to light yellow to light orange powder or crystal . The melting point ranges from 109.0 to 113.0 °C .

Scientific Research Applications

Anti-mycobacterial Properties

2-(4-Methoxyphenoxy)acetic acid derivatives have been evaluated for their anti-mycobacterial activities. The derivatives were synthesized by condensing 2-(4-formyl-2-methoxyphenoxy) acetic acid with various ketones and acid hydrazides. These compounds showed significant activity against Mycobacterium tuberculosis H37Rv, indicating potential for tuberculosis treatment research (Yar, Siddiqui, & Ali, 2006); (Shaharyar, Siddiqui, & Ali, 2006).

Antimicrobial Activity

Novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid have been synthesized and demonstrated significant antimicrobial activity against various microbial strains. These findings are important for developing new antimicrobial agents (Noolvi, Patel, Kamboj, & Cameotra, 2016).

Environmental and Biological Applications

A study involving the molecular imprinted polymer nanoparticles coupled by High-Performance Liquid Chromatography proposed a method for sensitive and selective trace determination of 4-Chloro-2-Methylphenoxy Acetic Acid in complex matrices like environmental and biological samples. This work highlights the importance of 2-(4-Methoxyphenoxy)acetic acid derivatives in environmental monitoring and public health (Omidi, Behbahani, Samadi, Sedighi, & Shahtaheri, 2014).

Chemical Synthesis and Analysis

In chemical synthesis, 2-(4-Methoxyphenoxy)acetic acid derivatives have been utilized in various reactions and processes. For instance, the synthesis of monomers like 1,4-Bis(chloromethyl)-2-(2-ethylhexyloxy)-5-methoxybenzene involves the alkylation of 4-methoxyphenol, showcasing the compound's role in creating advanced materials (Anderson, Bagge, Webber, Zarras, & Davis, 2008).

Safety And Hazards

2-(4-Methoxyphenoxy)acetic acid is considered hazardous. It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing .

properties

IUPAC Name

2-(4-methoxyphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-12-7-2-4-8(5-3-7)13-6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFSBJHPPFJCOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2062030
Record name Acetic acid, (4-methoxyphenoxy)-
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Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenoxy)acetic acid

CAS RN

1877-75-4
Record name 4-Methoxyphenoxyacetic acid
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Record name Acetic acid, 2-(4-methoxyphenoxy)-
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Record name 4-Methoxyphenoxyacetic acid
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Record name 4-Methoxyphenoxyacetic acid
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Record name Acetic acid, 2-(4-methoxyphenoxy)-
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Record name Acetic acid, (4-methoxyphenoxy)-
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Record name (4-methoxyphenoxy)acetic acid
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Synthesis routes and methods

Procedure details

To a solution of ethyl 2-methyl-2-phenoxypropanoate (210 mg, 1 mmol) in EtOH (10 ml) was added 10% NaOH aqueous solution (10 mL) at 26° C. The mixture was stirred for 30 min and then concentrated before the addition of water (20 mL) and washing with ethyl acetate (2×20 mL). The aqueous layer was acidified with 2N HCL until pH 3 and extracted with ethyl acetate (2×20 ml). The organic layer was washed with brine (30 mL), dried over Na2SO4 and concentrated to give the title compound which was used in next step without further purification.
Quantity
210 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
W Deng, D Zhou, J Li, J Zheng, Z Zhou - Food Chemistry, 2023 - Elsevier
Lactisole is a potent sweetness inhibitor for alleviating the over-sweet problem in food. For investigating the sweetness inhibition mechanism of lactisole, seven derivatives were …
Number of citations: 0 www.sciencedirect.com
H Zhang, S Nakajima, H Kato, L Gu… - British journal of …, 2013 - Wiley Online Library
Background and Purpose 4‐Phenylbutyric acid (4‐ PBA ) is a chemical chaperone that eliminates the accumulation of unfolded proteins in the endoplasmic reticulum ( ER ). However, …
Number of citations: 39 bpspubs.onlinelibrary.wiley.com
Y Hasegawa, M Motoyama, A Hamamoto… - ACS Chemical …, 2022 - ACS Publications
Endoplasmic reticulum (ER) stress and oxidative stress lead to protein misfolding, and the resulting accumulation of protein aggregates is often associated with the pathogenesis of …
Number of citations: 3 pubs.acs.org
L Di Terlizzi, S Protti, D Ravelli… - Chemistry–A European …, 2022 - Wiley Online Library
With the aim of generating new, thermally inaccessible diradicals, potentially able to induce a double‐strand DNA cleavage, the photochemistry of a set of chloroaryl‐substituted …
I Khan, S Hameed, NA Al-Masoudi… - … für Naturforschung B, 2015 - degruyter.com
A new series of fused 1,2,4-triazoles, namely 6-aryl-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles 3a–h and 4a–f as well as 6-aryl-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]…
Number of citations: 18 www.degruyter.com
L Brunetti, R Leuci, A Carrieri, M Catto… - European Journal of …, 2022 - Elsevier
Alzheimer's disease (AD) is a widespread multifactorial aging-related pathology, which includes cholinergic deficit among its main causes. Following a multi-target design strategy, the …
Number of citations: 10 www.sciencedirect.com
C Sarvani, D Sireesh, KM Ramkumar - Pharmacological research, 2017 - Elsevier
ER stress is provoked by the accumulation of unfolded and misfolded proteins in the ER lumen leading to perturbations in ER homeostasis. ER stress activates a signaling cascade …
Number of citations: 57 www.sciencedirect.com
BR Hearn, P Jaishankar, C Sidrauski, JC Tsai… - …, 2016 - Wiley Online Library
The integrated stress response comprises multiple signaling pathways for detecting and responding to cellular stress that converge at a single event—the phosphorylation of Ser51 on …
V Raina - 2018 - ruor.uottawa.ca
Dillapiol is a naturally occurring methylenedioxyphenyl (MDP) compound that acts as an insecticide synergist comparable in activity to the widely used piperonyl butoxide (PBO). More …
Number of citations: 3 ruor.uottawa.ca
ST Heller - 2012 - search.proquest.com
Carbonylazole derivatives have been shown to be chemoselective and efficient acylating reagents under a variety of conditions. Catalysis with pyridinium salts, as well as with DBU or …
Number of citations: 3 search.proquest.com

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